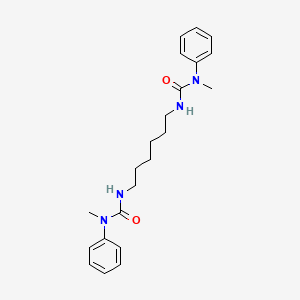
3,3'-Hexamethylenebis(1-methyl-1-phenylurea)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Hexamethylenebis(1-methyl-1-phenylurea) is a chemical compound with the molecular formula C22H30N4O2 and a molecular weight of 382.51 g/mol . This compound is known for its unique structure, which consists of two phenylurea groups connected by a hexamethylene bridge. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3,3’-Hexamethylenebis(1-methyl-1-phenylurea) typically involves the reaction of 1-methyl-1-phenylurea with hexamethylene diisocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3,3’-Hexamethylenebis(1-methyl-1-phenylurea) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenylurea groups can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,3’-Hexamethylenebis(1-methyl-1-phenylurea) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3’-Hexamethylenebis(1-methyl-1-phenylurea) involves its interaction with specific molecular targets and pathways. The phenylurea groups can interact with various enzymes and receptors, leading to modulation of their activity. The hexamethylene bridge provides structural stability and influences the compound’s overall reactivity .
Comparison with Similar Compounds
3,3’-Hexamethylenebis(1-methyl-1-phenylurea) can be compared with other similar compounds such as:
- 1-Cyclohexyl-1-methyl-3-phenylurea
- 3-Butyl-1-methyl-1-phenylurea
- 1-Ethyl-3-octadecyl-1-phenylurea
- 1-Methyl-3-(1-naphthyl)-1-phenylurea
These compounds share similar structural features but differ in their substituents and overall reactivity. The unique hexamethylene bridge in 3,3’-Hexamethylenebis(1-methyl-1-phenylurea) distinguishes it from these other compounds, providing it with unique chemical properties and applications .
Properties
CAS No. |
5132-94-5 |
|---|---|
Molecular Formula |
C22H30N4O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-methyl-3-[6-[[methyl(phenyl)carbamoyl]amino]hexyl]-1-phenylurea |
InChI |
InChI=1S/C22H30N4O2/c1-25(19-13-7-5-8-14-19)21(27)23-17-11-3-4-12-18-24-22(28)26(2)20-15-9-6-10-16-20/h5-10,13-16H,3-4,11-12,17-18H2,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
WYELOUDWFNJWCV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)NCCCCCCNC(=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


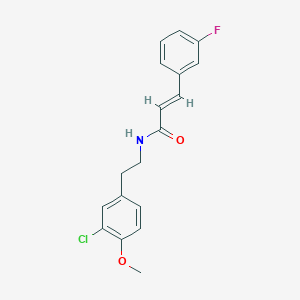
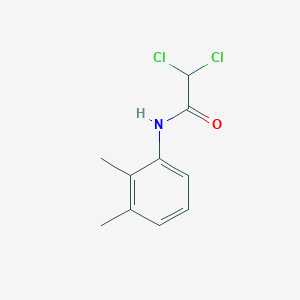
![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)

![5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15075749.png)
![N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B15075750.png)
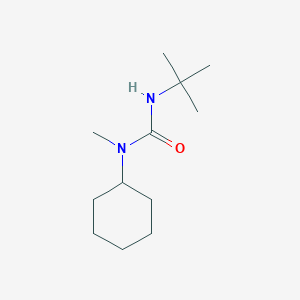


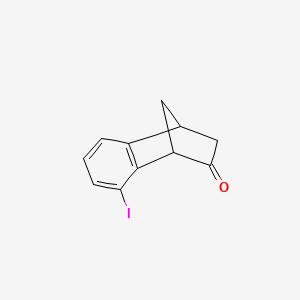
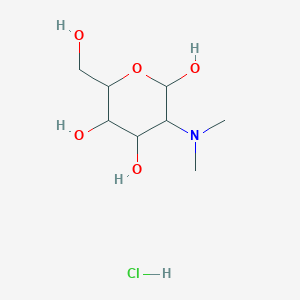

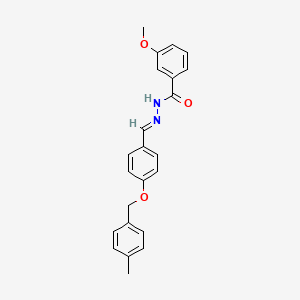
![Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-](/img/structure/B15075787.png)
